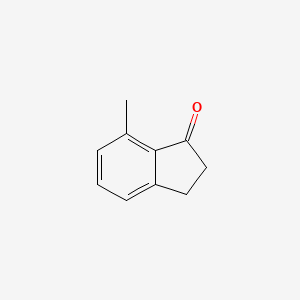
7-Methyl-1-indanone
Overview
Description
7-Methyl-1-indanone is an organic compound with the molecular formula C10H10O. It is a derivative of 1-indanone, characterized by a methyl group attached to the seventh position of the indanone structure. This compound is notable for its bicyclic structure, consisting of a benzene ring fused to a five-membered ketone ring. The presence of the methyl group at the seventh position imparts unique chemical properties to the molecule.
Biochemical Analysis
Biochemical Properties
1-indanones and their derivatives have been widely used in medicine, agriculture, and natural product synthesis . They have shown potent antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer properties . The specific enzymes, proteins, and other biomolecules that 7-Methyl-1-indanone interacts with are yet to be identified.
Cellular Effects
1-indanones have been shown to exhibit a broad range of biological activity, including anti-inflammatory, analgesic, antimicrobial, antiviral, anticancer, and antimalarial activity .
Molecular Mechanism
1-indanones have been shown to inhibit the abnormal elongation of cystic epithelial cilia by promoting tubulin polymerization and significantly down-regulating expression of anterograde transport motor protein KIF3A and IFT88 .
Temporal Effects in Laboratory Settings
The changes in the effects of this compound over time in laboratory settings are not well-documented. It has been shown that the presence of a methoxy group contributes to a decrease in the gas-phase enthalpy of formation, of about 153 kJ·mol −1, whereas in the case of a methyl group, the corresponding value is c.a. 35 kJ·mol −1 .
Metabolic Pathways
One-carbon metabolism is a central metabolic pathway critical for the biosynthesis of several amino acids, methyl group donors, and nucleotides .
Preparation Methods
Synthetic Routes and Reaction Conditions: 7-Methyl-1-indanone can be synthesized through various methods. One common approach involves the Diels-Alder reaction between 1,3-pentadiene and 2-cyclopentenone, followed by oxidative aromatization using palladium on carbon as a catalyst . Another method includes the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids, which can be catalyzed by superacids .
Industrial Production Methods: In industrial settings, the synthesis of this compound often employs high-efficiency techniques such as microwave-assisted reactions, high-intensity ultrasound, and Q-tube™ reactors. These methods not only enhance the reaction rates but also improve the overall yield and “greenness” of the process .
Chemical Reactions Analysis
Types of Reactions: 7-Methyl-1-indanone undergoes various chemical reactions typical of ketones. These include:
Nucleophilic Addition: Reactions with nucleophiles such as Grignard reagents to form alcohols.
Condensation Reactions: Formation of enones through aldol condensation.
Oxidation: Conversion to carboxylic acids using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Grignard Reagents: For nucleophilic addition reactions.
Aldol Condensation: Base catalysts such as sodium hydroxide.
Oxidizing Agents: Potassium permanganate or Jones’ reagent for oxidation reactions.
Major Products:
Alcohols: From nucleophilic addition.
Enones: From aldol condensation.
Carboxylic Acids: From oxidation reactions.
Scientific Research Applications
7-Methyl-1-indanone has a broad range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of 7-Methyl-1-indanone involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting specific cellular pathways . Additionally, its antiviral and antibacterial properties are linked to its interaction with viral and bacterial enzymes, inhibiting their replication and growth .
Comparison with Similar Compounds
1-Indanone: The parent compound, lacking the methyl group at the seventh position.
2-Benzylidene-1-indanone: Known for its strong cytotoxicity against cancer cell lines.
4,7-Dimethoxy-1-indanone: Exhibits strong cytotoxic and anticancer activity.
Uniqueness of 7-Methyl-1-indanone: The presence of the methyl group at the seventh position distinguishes this compound from its analogues, imparting unique chemical and biological properties
Properties
IUPAC Name |
7-methyl-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-7-3-2-4-8-5-6-9(11)10(7)8/h2-4H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOXALDISRDZGNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60343420 | |
| Record name | 7-Methyl-1-indanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60343420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39627-61-7 | |
| Record name | 7-Methyl-1-indanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60343420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-methyl-2,3-dihydro-1H-inden-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How can the structure of 2-arylidene-7-methyl-1-indanone derivatives be elucidated using mass spectrometry?
A: Electrospray ionization tandem mass spectrometry (ESI-MS/MS) has proven to be a valuable tool for analyzing the structure of these compounds []. The fragmentation patterns observed in MS/MS spectra provide crucial information about the substituents on the aryl ring (B ring). Specifically, the study identified a common fragmentation pathway leading to a characteristic product ion at m/z 187 and a retro-aldol product ion that reveals the substitution pattern of the B ring. This technique allows researchers to differentiate between isomers and identify specific substituents, which is essential for structure-activity relationship (SAR) studies.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


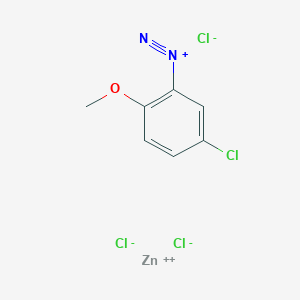
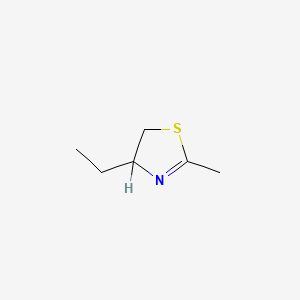
![Benzenamine, 4,4'-(1,2-ethanediyl)bis[N-[(4-methoxyphenyl)methylene]-](/img/structure/B1582666.png)

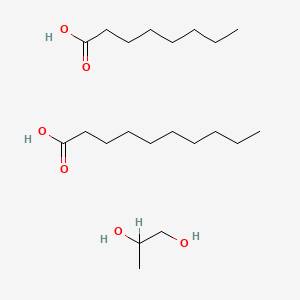

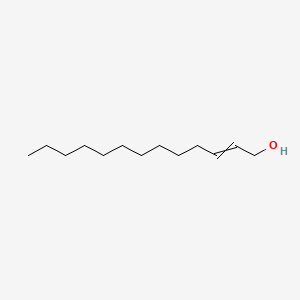
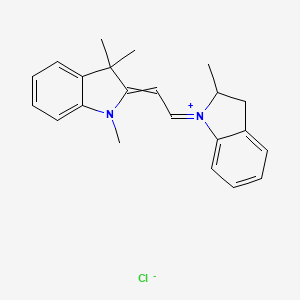
![N,N'-Propane-1,3-diylbis[3-(3,5-DI-tert-butyl-4-hydroxyphenyl)propionamide]](/img/structure/B1582675.png)
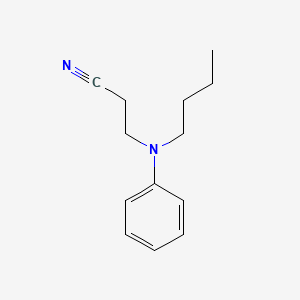

![Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-](/img/structure/B1582679.png)
![3a,6a-Dihydrofuro[3,2-b]furan-3,6-diol](/img/structure/B1582681.png)

